molecular formula C25H26N6O3 B6549231 3-[4-(benzyloxy)phenyl]-5-methyl-9-(3-methylbutyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione CAS No. 1040663-49-7

3-[4-(benzyloxy)phenyl]-5-methyl-9-(3-methylbutyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione

Cat. No.: B6549231
CAS No.: 1040663-49-7
M. Wt: 458.5 g/mol
InChI Key: SKJCQEIHNLAQIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-[4-(benzyloxy)phenyl]-5-methyl-9-(3-methylbutyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione belongs to the family of purine derivatives and possesses distinctive structural attributes that render it significant in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(benzyloxy)phenyl]-5-methyl-9-(3-methylbutyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione typically involves multi-step organic synthesis methodologies. Key steps often include the formation of the triazolo ring system and the introduction of the benzyloxyphenyl and methylbutyl groups under carefully controlled conditions. Key reagents might include phenylbenzoate, various alkylating agents, and triazole derivatives, with reactions conducted in anhydrous solvents and possibly under inert atmospheres to maintain purity.

Industrial Production Methods

Scaling up the synthesis of this compound for industrial production necessitates optimization of reaction parameters to maximize yield and purity. Methods employed often utilize batch or continuous-flow reactors, and advanced purification techniques such as crystallization or chromatography are applied to ensure the compound meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and alkyl side chains.

  • Reduction: Reduction reactions might alter its aromatic systems or side chains.

  • Substitution: Given its aromatic nature, the compound is amenable to electrophilic and nucleophilic substitution reactions, particularly at the benzyloxy group.

Common Reagents and Conditions

  • Oxidizing agents: Potassium permanganate, chromium trioxide.

  • Reducing agents: Lithium aluminum hydride, hydrogen with palladium on carbon.

  • Substituting agents: Halogens, sulfonic acids.

Major Products Formed

Oxidation generally produces ketones or carboxylic acids; reduction may lead to alcohols or amines, while substitution reactions yield a variety of functionalized aromatic derivatives.

Scientific Research Applications

The versatility of 3-[4-(benzyloxy)phenyl]-5-methyl-9-(3-methylbutyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione makes it invaluable in several domains:

  • Chemistry: Used as a precursor or intermediate in the synthesis of complex organic molecules.

  • Biology: Studied for its interactions with nucleic acids and potential as a biomolecular probe.

  • Medicine: Investigated for its pharmacological properties, including potential anticancer, antiviral, and anti-inflammatory activities.

  • Industry: Employed in the development of novel materials and as a chemical reagent in manufacturing processes.

Mechanism of Action

The compound operates through diverse mechanisms depending on its application:

  • Molecular Targets: Interacts with various enzymes, receptors, or nucleic acids, often through hydrogen bonding or hydrophobic interactions.

  • Pathways Involved: Can modulate pathways associated with cell proliferation, apoptosis, or immune responses, making it a candidate for drug development.

Comparison with Similar Compounds

  • Triazolopyrimidines: Similar ring structure but may lack the extensive functionalization.

  • Purine Derivatives: Broad category but often differ in side chain modifications.

  • Benzyloxy Compounds: Shares the benzyloxy group but varies in the core structure.

Properties

IUPAC Name

1-methyl-5-(3-methylbutyl)-8-(4-phenylmethoxyphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N6O3/c1-16(2)13-14-30-20-22(32)26-25(33)29(3)23(20)31-21(27-28-24(30)31)18-9-11-19(12-10-18)34-15-17-7-5-4-6-8-17/h4-12,16H,13-15H2,1-3H3,(H,26,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKJCQEIHNLAQIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=CC=C(C=C4)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.